Tetraoctylammonium hydroxide

Catalog No.
S1512882
CAS No.
17756-58-0
M.F
C32H69NO
M. Wt
483.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraoctylammonium hydroxide

CAS Number

17756-58-0

Product Name

Tetraoctylammonium hydroxide

IUPAC Name

tetraoctylazanium;hydroxide

Molecular Formula

C32H69NO

Molecular Weight

483.9 g/mol

InChI

InChI=1S/C32H68N.H2O/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H2/q+1;/p-1

InChI Key

DCFYRBLFVWYBIJ-UHFFFAOYSA-M

SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[OH-]

Canonical SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[OH-]

Origin and Significance:

TOH is not naturally occurring but is synthesized in laboratories. Its significance lies in its ability to act as a strong base in organic environments, where common inorganic bases like NaOH or KOH are less soluble. This unique property allows TOH to participate in various organic reactions where a basic environment is needed [].


Molecular Structure Analysis

The TOH molecule consists of a central nitrogen atom (N+) attached to four octyl groups (eight-carbon chains) and a hydroxyl group (OH-). This structure creates a positively charged head (N+) and a negatively charged tail (OH-), making it a polar molecule. The long octyl chains give TOH its lipophilic character, allowing it to interact with non-polar organic solvents [].


Chemical Reactions Analysis

Synthesis:

TOH is typically synthesized by reacting a quaternary ammonium salt, like tetraoctylammonium bromide (TOABr), with a strong base like silver oxide (Ag2O) in a polar solvent like water. The reaction can be represented by the following equation:

(C8H17)4NBr (aq) + Ag2O (s) → (C8H17)4NOH (aq) + 2AgBr (s) []

Chemical Reactions:

TOH functions as a strong base in organic reactions. Some key examples include:

  • Phase-transfer catalysis: TOH can transfer inorganic anions (like Cl- or Br-) from aqueous solutions to organic solvents, facilitating reactions that wouldn't occur otherwise.
  • Deprotonation: TOH can remove a weakly acidic proton (H+) from organic molecules, generating a negatively charged species (carbanion) that can participate in further reactions.

Decomposition:

TOH can decompose under high temperatures, releasing volatile organic compounds and potentially toxic nitrogen oxides.


Physical And Chemical Properties Analysis

  • Appearance: Colorless to light yellow liquid.
  • Molecular weight: 483.9 g/mol [].
  • Melting point: Not readily available.
  • Boiling point: Decomposes before boiling [].
  • Solubility: Soluble in organic solvents like methanol, ethanol, and dichloromethane. Insoluble in water [].
  • Stability: Stable under normal storage conditions. Decomposes at high temperatures.

TOH is a corrosive and irritant compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Specific data on toxicity is limited, but it's advisable to handle TOH with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

Further Research:

While TOH has established applications in organic chemistry, ongoing research explores its potential in other areas:

  • Development of sensors: TOH's lipophilicity makes it suitable for creating sensors for detecting acidic and basic gases.
  • Ionic liquids: TOH can be used as a starting material for the synthesis of ionic liquids, which have applications in various fields like catalysis and separation science.

Optical Carbon Dioxide (CO2) Sensors:

TOH's lipophilic (fat-loving) nature makes it valuable in developing optical CO2 sensors. These sensors rely on changes in light properties upon interaction with CO2 molecules. Studies have shown that TOH influences the performance of these sensors, with research exploring its impact on sensitivity and selectivity [].

Gas Sensing Nanobeads:

TOH plays a role in the development of nanobeads used for detecting acidic and basic gases. These nanobeads are tiny particles with specific properties that change upon exposure to specific gases. TOH acts as a lipophilic organic base in the preparation process, contributing to the functionality of these sensors [].

Ionic Liquid Synthesis:

TOH serves as a starting material for the synthesis of ionic liquids, a class of molten salts with unique properties. Specifically, TOH is used in the preparation of tetraoctylammonium 2-methyl-1-naphthoate, an ionic liquid employed in the extraction of 2,3-butanediol from water [].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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